![molecular formula C20H24N2O2 B14796003 N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a phenyl ring substituted with a 2-methylphenylacetyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide typically involves multiple steps. One common method starts with the acylation of 3-aminoacetophenone with 2-methylphenylacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to reductive amination with dimethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)acetamide
- N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)butanamide
- N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)pentanamide
Uniqueness
N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, a substituted phenyl ring, and a propanamide moiety allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[3-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C20H24N2O2/c1-15-7-4-5-9-17(15)14-19(23)21-18-10-6-8-16(13-18)11-12-20(24)22(2)3/h4-10,13H,11-12,14H2,1-3H3,(H,21,23) |
Clé InChI |
LPKNWCBRDDJPEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)CCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



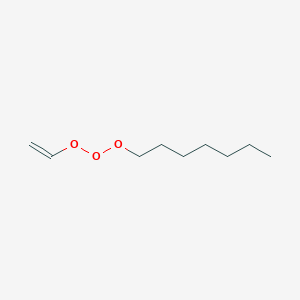
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
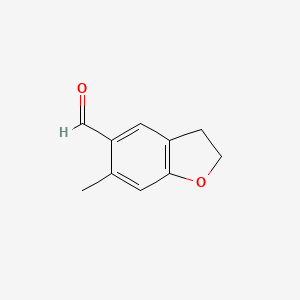
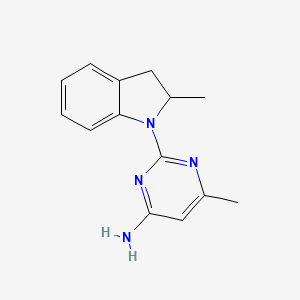
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
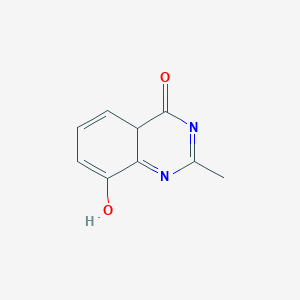


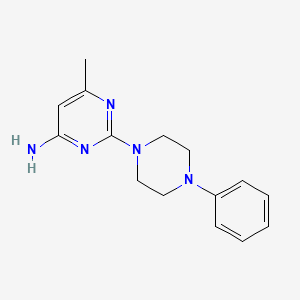
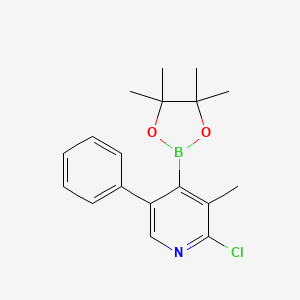
![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
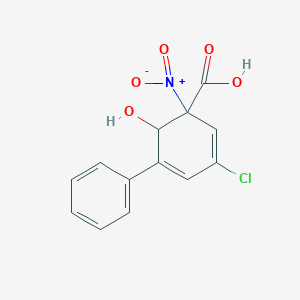
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
